

Spectroscopic Data of 1-(2-Nitrophenyl)ethanol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 1-(2-Nitrophenyl)ethanol

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This guide provides an in-depth analysis of the spectroscopic data for **1-(2-nitrophenyl)ethanol** (CAS No. 3205-25-2), a key intermediate in various organic syntheses.^[1] ^[2]^[3] As a nitrated benzylic alcohol, its characterization is fundamental for professionals in pharmaceutical development and materials science. This document moves beyond a simple data repository to offer insights into the rationale behind spectroscopic analysis, ensuring both accuracy and a deeper understanding of the molecular structure.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure is paramount before delving into its spectroscopic signatures. **1-(2-Nitrophenyl)ethanol** possesses a chiral center at the carbinol carbon, an aromatic ring substituted with a sterically demanding nitro group ortho to the ethanol substituent, and a hydroxyl group capable of hydrogen bonding. These features give rise to a unique and interpretable set of spectroscopic data.

Caption: Molecular structure of **1-(2-Nitrophenyl)ethanol**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The spectrum of **1-(2-nitrophenyl)ethanol** provides a clear fingerprint of its proton environments.

Experimental Protocol: ^1H NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-(2-nitrophenyl)ethanol** in 0.6-0.7 mL of deuterated chloroform (CDCl_3). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a defined 0.00 ppm, providing a reliable reference point.
- **Data Acquisition:**
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution.
 - Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Co-add a minimum of 8 scans to improve the signal-to-noise ratio.
- **Data Processing:** Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

^1H NMR Data and Interpretation

The following table summarizes the reported ^1H NMR data for **1-(2-nitrophenyl)ethanol** in CDCl_3 .^[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~7.90	m	-	1H	Aromatic (Ph-H)
~7.84	m	-	1H	Aromatic (Ph-H)
~7.66	m	-	1H	Aromatic (Ph-H)
~7.44	m	-	1H	Aromatic (Ph-H)
~5.42	m (quartet)	~6.5 Hz (expected)	1H	Ph-CH(OH)
~2.33	d	3.5 Hz	1H	OH
~1.58	d	5.1 Hz	3H	CH ₃

Interpretation Insights:

- **Aromatic Region (7.44-7.90 ppm):** The four protons on the benzene ring appear as a complex multiplet (m) in the downfield region. This is due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. The ortho-substitution pattern leads to a complex splitting that is often difficult to resolve into simple first-order patterns.
- **Benzyl Proton (5.42 ppm):** The single proton on the carbon bearing the hydroxyl group (the carbinol proton) is significantly deshielded by both the adjacent aromatic ring and the electronegative oxygen atom. It is expected to be a quartet due to coupling with the three methyl protons (n+1 rule, 3+1=4).
- **Hydroxyl Proton (2.33 ppm):** The hydroxyl proton appears as a doublet, indicating coupling to the benzylic proton.^[1] The chemical shift of this proton can be highly variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.^{[4][5]} In many cases, rapid exchange can average out the coupling, resulting in a broad singlet.^[5]
- **Methyl Protons (1.58 ppm):** The three protons of the methyl group appear as a doublet, as they are coupled to the single benzylic proton (n+1 rule, 1+1=2).

Caption: ^1H - ^1H spin-spin coupling in **1-(2-nitrophenyl)ethanol**.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. While an experimental spectrum for **1-(2-nitrophenyl)ethanol** is not readily available in public databases, its key features can be reliably predicted based on established chemical shift theory and data from analogous compounds.

Expected ^{13}C NMR Characteristics

- Sample Preparation & Acquisition: The protocol is similar to ^1H NMR, though a higher concentration of the sample (20-50 mg) and a greater number of scans are typically required due to the low natural abundance of the ^{13}C isotope. Proton decoupling is standardly applied to simplify the spectrum to a series of singlets, where each unique carbon environment gives one peak.
- Predicted Chemical Shifts:
 - Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the unsymmetrical substitution. The carbon attached to the nitro group (C-NO₂) will be significantly deshielded, likely appearing around 147-150 ppm. The carbon bearing the ethanol substituent (C-CHOH) would be expected in the 140-145 ppm range. The remaining four aromatic carbons (CH) would resonate between 124-134 ppm.
 - Carbinol Carbon (-CHOH): This carbon, being attached to an electronegative oxygen, will be found in the aliphatic downfield region, typically between 65-75 ppm.[5]
 - Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, expected in the 20-25 ppm range.

Predicted ^{13}C NMR Data Table

Predicted Chemical Shift (δ) ppm	Assignment	Rationale
~148	C-NO ₂	Strong deshielding by the nitro group.
~142	C-CH(OH)CH ₃	Quaternary aromatic carbon, deshielded.
124-134	Aromatic CH	Standard range for aromatic methine carbons.
~70	Ph-CH(OH)	Deshielded by the attached hydroxyl group. ^[5]
~24	CH ₃	Typical aliphatic carbon chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by probing their vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Modern IR spectroscopy often employs an ATR accessory for its simplicity and minimal sample preparation.

- Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.
- Sample Application: Place a small amount of the solid or liquid **1-(2-nitrophenyl)ethanol** directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm^{-1} to obtain a high-quality spectrum.

Expected IR Data and Interpretation

The IR spectrum of **1-(2-nitrophenyl)ethanol** will be dominated by absorptions from the hydroxyl, nitro, and aromatic groups.

Expected Frequency (cm ⁻¹)	Vibration Type	Intensity	Interpretation
3500-3200	O-H stretch (hydrogen-bonded)	Strong, Broad	This is a hallmark of alcohols. ^[6] The broadness is due to intermolecular hydrogen bonding.
3100-3000	Aromatic C-H stretch	Medium	Characteristic of sp ² C-H bonds in the benzene ring.
2980-2850	Aliphatic C-H stretch	Medium	Arises from the C-H bonds of the methyl and methine groups.
1550-1475	Asymmetric NO ₂ stretch	Strong	A very strong and characteristic absorption for aromatic nitro compounds. ^{[7][8][9]} Conjugation with the ring lowers the frequency compared to aliphatic nitro compounds. ^{[8][10]}
1360-1290	Symmetric NO ₂ stretch	Strong	The second key diagnostic peak for the nitro group. ^{[7][8]}
~1600, ~1450	Aromatic C=C ring stretch	Medium	These absorptions are characteristic of the benzene ring itself.

1260-1050	C-O stretch	Strong	A strong band confirming the presence of the alcohol functional group. [6]
~750	C-H out-of-plane bend (ortho-subst.)	Strong	This strong band in the fingerprint region is often indicative of 1,2-disubstitution on a benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Experimental Protocol: Electron Ionization (EI)-MS

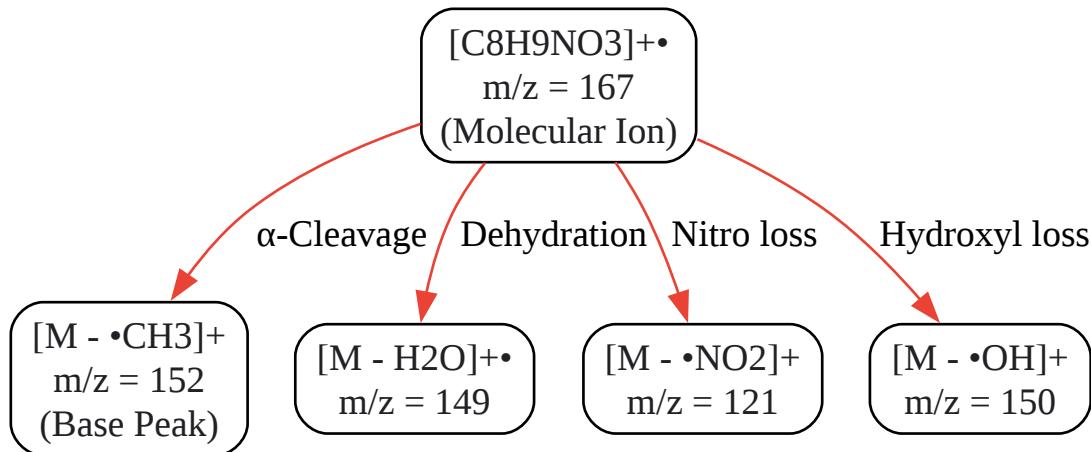
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion ($M^{+\bullet}$).
- Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation into smaller, more stable ions.
- Detection: The ions are separated by their m/z ratio in a mass analyzer and detected.

Expected Fragmentation Pattern

The molecular weight of **1-(2-nitrophenyl)ethanol** is 167.16 g/mol [\[2\]](#)[\[11\]](#) The mass spectrum is expected to show a molecular ion peak at m/z = 167. The fragmentation will be governed by the stability of the resulting ions and neutral losses.

Major Fragmentation Pathways:

- α -Cleavage: This is a dominant fragmentation pathway for alcohols.[12][13] Cleavage of the C-C bond between the methyl group and the carbinol carbon is highly favorable as it results in a resonance-stabilized ion.
 - Loss of a methyl radical ($\bullet\text{CH}_3$): $\text{M}^{\bullet\bullet} - 15 \rightarrow [\text{M}-15]^+$. This would lead to a prominent peak at $m/z = 152$. This fragment, $[\text{C}_7\text{H}_6\text{NO}_2]^+$, is the base peak in many similar benzylic alcohols.
- Loss of Water (Dehydration): Alcohols can lose a molecule of water (18 Da).[12][14]
 - $\text{M}^{\bullet\bullet} - 18 \rightarrow [\text{M}-18]^{\bullet\bullet}$. This would result in a peak at $m/z = 149$.
- Fragmentation of the Nitro Group: The nitro group can also direct fragmentation.
 - Loss of $\bullet\text{NO}_2$: $\text{M}^{\bullet\bullet} - 46 \rightarrow [\text{M}-46]^+$. A peak at $m/z = 121$ corresponding to the $[\text{C}_8\text{H}_9\text{O}]^+$ ion.
 - Loss of $\bullet\text{OH}$: $\text{M}^{\bullet\bullet} - 17 \rightarrow [\text{M}-17]^+$. A peak at $m/z = 150$. This is common in benzylic alcohols.



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Caption: Predicted major fragmentation pathways for **1-(2-nitrophenyl)ethanol** in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of **1-(2-nitrophenyl)ethanol**. The ^1H NMR confirms the connectivity and

relative orientation of the protons. The predicted ^{13}C NMR spectrum maps the carbon framework. IR spectroscopy definitively identifies the key alcohol and nitro functional groups, while mass spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation patterns. This guide serves as a practical reference for the analysis of this compound and as a framework for interpreting the spectroscopic data of related molecules in drug development and chemical research.

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